N-methyl-N-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]methanesulfonamide is a complex organic compound notable for its unique structure, which integrates a purine derivative with a piperidine ring. This compound, identified by the CAS number 2549051-18-3, has garnered significant interest in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry.
This compound is classified as a sulfonamide, which is a group of compounds characterized by the presence of a sulfonamide functional group. It is synthesized from readily available starting materials through multi-step chemical processes. The classification of this compound is primarily based on its structural components, which include a purine base and a piperidine moiety, making it relevant for studies in pharmacology and organic synthesis .
The synthesis of N-methyl-N-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]methanesulfonamide typically involves several key steps:
Industrial production may employ techniques such as continuous flow chemistry to enhance efficiency and scalability .
The molecular formula of N-methyl-N-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]methanesulfonamide is C13H18N4O2S. The structure features:
Property | Value |
---|---|
Molecular Weight | 278.38 g/mol |
IUPAC Name | N-methyl-N-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]methanesulfonamide |
InChI Key | XXXXXXXXXXXXXX |
Canonical SMILES | CN(C(=O)S)C1CCN(CC1)C2=C(N=C(N2)C)C=CN=C2 |
N-methyl-N-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]methanesulfonamide can participate in various chemical reactions:
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions .
The mechanism of action for N-methyl-N-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]methanesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. This interaction can influence biochemical pathways relevant to its potential therapeutic applications .
N-methyl-N-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]methanesulfonamide exhibits several notable physical and chemical properties:
These properties are crucial for understanding its behavior in biological systems and during chemical reactions .
N-methyl-N-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]methanesulfonamide has a wide range of applications in scientific research:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: